molecular formula C10H8Cl2N2 B1210360 6,7-Dichloro-2,3-dimethylquinoxaline CAS No. 52736-71-7

6,7-Dichloro-2,3-dimethylquinoxaline

Cat. No.: B1210360
CAS No.: 52736-71-7
M. Wt: 227.09 g/mol
InChI Key: XUIDIVNOOAVBBF-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dimethylquinoxaline is a chemical compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at positions 6 and 7, and two methyl groups at positions 2 and 3 on the quinoxaline ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2,3-dimethylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the methylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloro-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

6,7-Dichloro-2,3-dimethylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,3-dimethylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. It acts as an antagonist at certain receptor sites, inhibiting the binding of natural ligands and thereby modulating biological pathways. This compound is particularly noted for its role in inhibiting the glycine binding site on the N-methyl-D-aspartate receptor complex .

Comparison with Similar Compounds

    6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but has a dione functional group instead of methyl groups.

    2,3-Dichloroquinoxaline: Lacks the methyl groups present in 6,7-Dichloro-2,3-dimethylquinoxaline.

    6,7-Dichloro-2-methylquinoxaline: Contains only one methyl group at position 2.

Uniqueness: this compound is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and biological activities. Its dual substitution pattern allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research .

Properties

IUPAC Name

6,7-dichloro-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-6(2)14-10-4-8(12)7(11)3-9(10)13-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIDIVNOOAVBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200721
Record name 6,7-Dichloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52736-71-7
Record name 6,7-Dichloro-2,3-dimethylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052736717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dichloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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